molecular formula C12H12ClN5O B2970714 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 2094360-04-8

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide

カタログ番号 B2970714
CAS番号: 2094360-04-8
分子量: 277.71
InChIキー: QCNUIMWJONCURF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the protein tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the regulation of immune responses. Inhibition of TYK2 has been shown to have therapeutic potential in the treatment of various autoimmune and inflammatory diseases.

作用機序

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a selective inhibitor of TYK2, which is a key enzyme in the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of immune responses. Inhibition of TYK2 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). This results in a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide has been shown to have a potent anti-inflammatory effect in preclinical models of autoimmune and inflammatory diseases. In a mouse model of psoriasis, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide reduced skin inflammation and improved skin pathology. In a rat model of rheumatoid arthritis, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide reduced joint inflammation and bone erosion. In a mouse model of inflammatory bowel disease, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide reduced inflammation and improved gut pathology.

実験室実験の利点と制限

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the JAK-STAT signaling pathway. However, the drug has some limitations for lab experiments. It has a short half-life and a low solubility, which makes it difficult to administer in vivo. In addition, the drug has a high clearance rate, which limits its efficacy in long-term studies.

将来の方向性

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune and inflammatory diseases. However, there are still many unanswered questions about the drug's mechanism of action and its potential side effects. Future research should focus on elucidating the molecular mechanism of TYK2 inhibition by 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide and identifying potential biomarkers for patient selection. In addition, further clinical trials are needed to evaluate the safety and efficacy of the drug in larger patient populations.

合成法

The synthesis of 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide involves a multi-step process that starts with the preparation of 6-chloro-3-pyridinecarboxylic acid. This intermediate is then reacted with 6-(dimethylamino)pyrimidin-4-amine to form the desired product. The final compound is obtained as a white solid with a purity of over 99%. The synthesis method has been optimized for large-scale production and is suitable for commercialization.

科学的研究の応用

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a promising drug candidate for the treatment of autoimmune and inflammatory diseases. It has been shown to be effective in preclinical models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In a phase 1 clinical trial, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide was well-tolerated and showed a dose-dependent reduction in the levels of pro-inflammatory cytokines. The drug is currently being evaluated in phase 2 clinical trials for the treatment of psoriasis and ulcerative colitis.

特性

IUPAC Name

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O/c1-18(2)11-5-10(15-7-16-11)17-12(19)8-3-4-9(13)14-6-8/h3-7H,1-2H3,(H,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUIMWJONCURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。